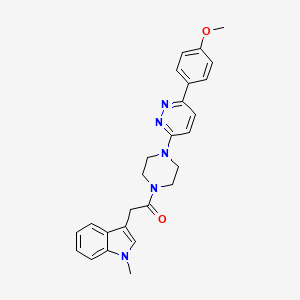
1-(4-(6-(4-methoxyphenyl)pyridazin-3-yl)piperazin-1-yl)-2-(1-methyl-1H-indol-3-yl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-(6-(4-methoxyphenyl)pyridazin-3-yl)piperazin-1-yl)-2-(1-methyl-1H-indol-3-yl)ethanone is a useful research compound. Its molecular formula is C26H27N5O2 and its molecular weight is 441.535. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
1-(4-(6-(4-methoxyphenyl)pyridazin-3-yl)piperazin-1-yl)-2-(1-methyl-1H-indol-3-yl)ethanone is a complex organic compound that has garnered attention for its potential biological activities, particularly in neuropharmacology. This article aims to present a detailed overview of its biological activity, focusing on its mechanisms of action, pharmacological effects, and relevant research findings.
Chemical Structure and Properties
The compound has the following structural characteristics:
| Property | Details |
|---|---|
| Molecular Formula | C25H28N4O2 |
| Molecular Weight | 416.525 g/mol |
| IUPAC Name | This compound |
The primary biological activity of this compound is attributed to its role as an acetylcholinesterase (AChE) inhibitor. AChE is crucial in the hydrolysis of acetylcholine, a neurotransmitter involved in various cognitive functions. By inhibiting AChE, the compound increases acetylcholine levels in the synaptic cleft, which can enhance cholinergic transmission and potentially alleviate symptoms associated with neurodegenerative diseases such as Alzheimer's disease .
Biochemical Pathways
- Inhibition of AChE : The compound binds to the active site of AChE, preventing it from breaking down acetylcholine.
- Increased Cholinergic Activity : Elevated acetylcholine levels can lead to improved cognitive functions and memory retention.
Biological Activities
Research indicates that compounds with similar structures exhibit a wide range of biological activities, including:
- Neuroprotective Effects : The inhibition of AChE may provide neuroprotective benefits, particularly in models of neurodegeneration.
- Anti-inflammatory Properties : Some pyridazine derivatives have shown anti-inflammatory effects, which could be beneficial in treating neuroinflammatory conditions .
- Antimicrobial Activity : Certain derivatives have demonstrated antibacterial and antifungal properties, suggesting potential applications in infectious diseases .
Case Studies and Research Findings
Several studies have explored the biological activity of pyridazine derivatives similar to the compound :
- Neuroprotective Studies :
- Antimicrobial Activity :
- Anti-inflammatory Effects :
Propiedades
IUPAC Name |
1-[4-[6-(4-methoxyphenyl)pyridazin-3-yl]piperazin-1-yl]-2-(1-methylindol-3-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H27N5O2/c1-29-18-20(22-5-3-4-6-24(22)29)17-26(32)31-15-13-30(14-16-31)25-12-11-23(27-28-25)19-7-9-21(33-2)10-8-19/h3-12,18H,13-17H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMLXCQAARHTYEC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=CC=CC=C21)CC(=O)N3CCN(CC3)C4=NN=C(C=C4)C5=CC=C(C=C5)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H27N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













